An In-depth Technical Guide to 2-(Piperazin-1-ylmethyl)thiazole Trihydrochloride: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-(Piperazin-1-ylmethyl)thiazole Trihydrochloride: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Piperazine-Thiazole Scaffold in Medicinal Chemistry
The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in modern drug discovery, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles.[1] Within this paradigm, the fusion of the piperazine and thiazole moieties has given rise to a versatile and highly valued scaffold. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common constituent of numerous FDA-approved drugs, valued for its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets.[2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is another privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds.[3]
This technical guide focuses on a specific, yet representative, member of this chemical class: 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride. While specific data for this particular trihydrochloride salt is limited in the public domain, this document will provide a comprehensive overview of its core structure, a hypothesized synthetic pathway based on established chemical principles, and a detailed exploration of its potential applications in drug discovery, drawing upon the wealth of data available for its close structural analogs.
Chemical Structure and Physicochemical Properties
The core structure of the molecule is 2-(Piperazin-1-ylmethyl)thiazole. The trihydrochloride salt form indicates that three equivalents of hydrogen chloride have reacted with the basic nitrogen atoms in the molecule. The most likely sites of protonation are the two nitrogen atoms of the piperazine ring and the nitrogen atom of the thiazole ring.
Caption: Proposed structure of 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride.
Physicochemical Data Summary
| Property | 2-(Piperazin-1-ylmethyl)thiazole | 2-(Piperazin-1-yl)thiazole hydrochloride | Reference |
| CAS Number | 42270-37-1 | 209733-13-1 | [4][5] |
| Molecular Formula | C₈H₁₃N₃S | C₇H₁₂ClN₃S | [5][6] |
| Molecular Weight | 183.27 g/mol | 205.71 g/mol | [5][6] |
| Appearance | Not specified | Not specified | |
| Melting Point | Not specified | Not specified | |
| Boiling Point | Not specified | Not specified | |
| Solubility | Expected to be soluble in organic solvents. | Expected to be soluble in water. | [7] |
| pKa | Multiple basic centers; precise values not reported. | Multiple basic centers; precise values not reported. |
Synthesis and Purification: A Mechanistic Approach
While a specific protocol for the synthesis of 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride is not documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on well-established organic chemistry principles and published syntheses of analogous compounds.[8][9] The proposed synthesis involves a two-step process: the initial formation of the piperazine-thiazole core via nucleophilic substitution, followed by salt formation.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride.
Step-by-Step Methodology (Hypothesized)
Step 1: Synthesis of 2-(Piperazin-1-ylmethyl)thiazole (Free Base)
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(chloromethyl)thiazole (1 equivalent) and piperazine (1.1 equivalents) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF).
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Rationale: Piperazine is used in slight excess to ensure complete consumption of the chloromethylated starting material and to minimize the formation of bis-substituted piperazine byproducts. DMF is an excellent solvent for this type of SN2 reaction, facilitating the dissolution of the reactants and promoting the reaction rate.
-
-
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the reaction mixture.
-
Rationale: The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. Potassium carbonate is a suitable choice due to its low cost, moderate basicity, and ease of removal after the reaction.
-
-
Reaction: Heat the mixture with stirring to approximately 70-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Rationale: Heating provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
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-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Rationale: The aqueous work-up removes the inorganic salts and DMF. Extraction with an organic solvent isolates the desired product.
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-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-(Piperazin-1-ylmethyl)thiazole free base.
Step 2: Formation of the Trihydrochloride Salt
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Dissolution: Dissolve the purified 2-(Piperazin-1-ylmethyl)thiazole free base in a suitable anhydrous solvent, such as diethyl ether or methanol.
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Acidification: To the stirred solution, add a solution of hydrogen chloride (3 equivalents) in a non-protic solvent (e.g., HCl in diethyl ether) dropwise.
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Rationale: The use of an anhydrous HCl solution is critical to prevent the incorporation of water into the final salt. The stoichiometric addition of three equivalents of HCl ensures the protonation of all three basic nitrogen centers.
-
-
Precipitation and Isolation: The trihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride.
Applications in Drug Discovery and Research
The piperazine-thiazole scaffold is a recurring motif in a multitude of biologically active compounds, suggesting a broad therapeutic potential for 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride. The primary areas of interest for this class of compounds are in oncology and infectious diseases.
Potential as an Anticancer Agent
Numerous studies have highlighted the anticancer properties of piperazine-thiazole derivatives.[10][11] The proposed mechanisms of action are diverse and often target key signaling pathways involved in cell proliferation, survival, and metastasis.
Caption: Potential mechanism of action via inhibition of the PI3K/Akt/mTOR signaling pathway.
One of the key pathways often implicated is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers. Piperazine-thiazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.
Potential as an Antimicrobial Agent
The piperazine-thiazole scaffold has also been explored for its antimicrobial properties against a range of bacterial and fungal pathogens.[9][12] The mechanism of action for the antimicrobial effects can vary, but some derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase.[12] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.
Representative Experimental Protocol: In Vitro Anticancer Activity Assessment
To evaluate the potential anticancer effects of 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride, a standard in vitro cytotoxicity assay, such as the MTT assay, would be employed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines.
Materials:
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Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
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Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
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2-(Piperazin-1-ylmethyl)thiazole trihydrochloride (test compound)
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
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CO₂ incubator
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Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of final concentrations.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only). Incubate the plates for 48-72 hours.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria will cleave the tetrazolium ring of MTT into a purple formazan product.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.
Safety and Handling
Specific safety data for 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride is not available. However, based on the data for piperazine and its salts, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: Piperazine and its derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[11]
Conclusion
2-(Piperazin-1-ylmethyl)thiazole trihydrochloride belongs to a class of compounds with significant potential in drug discovery and development. While specific data on this trihydrochloride salt is sparse, the extensive research on the broader piperazine-thiazole scaffold provides a strong foundation for its further investigation. The hypothesized synthetic route is based on robust and well-documented chemical reactions, and the potential applications in oncology and infectious diseases are supported by a large body of scientific literature. This technical guide serves as a comprehensive resource for researchers and scientists interested in exploring the therapeutic potential of this promising molecular architecture. Further experimental validation of the synthesis, physicochemical properties, and biological activities of 2-(Piperazin-1-ylmethyl)thiazole trihydrochloride is warranted to fully elucidate its potential as a novel therapeutic agent.
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